6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein (6-JOE), also known as 6-JOE, SE, is a fluorescent molecule commonly used in various scientific research applications for labeling and detection purposes. It is a derivative of fluorescein, a well-known fluorophore, offering specific advantages. The presence of chlorine atoms in its structure causes a slight red-shift in its excitation and emission wavelengths compared to fluorescein, making it distinguishable from other commonly used fluorophores like fluorescein isothiocyanate (FITC) []. This property allows researchers to perform multiplexing experiments, where multiple targets are labeled with different fluorophores and detected simultaneously.
Furthermore, 6-JOE is often linked to a succinimidyl ester (SE) group, creating a derivative called 6-JOE, SE. This group facilitates the formation of covalent bonds with primary amines, which are present in various biomolecules like proteins and antibodies []. This enables researchers to label these biomolecules with 6-JOE, enabling their visualization and detection in various assays and techniques.
Due to its labeling and detection capabilities, 6-JOE finds applications in various scientific research fields, including:
-JOE offers several advantages over other similar fluorescent molecules:
6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, also known as 6-JOE, is a synthetic organic compound belonging to the fluorescein family of dyes. It is characterized by its unique chemical structure, which includes two chlorine atoms and two methoxy groups attached to a fluorescein backbone. The molecular formula for this compound is C23H14Cl2O9, and it has a molecular weight of approximately 505.26 g/mol . This compound is primarily utilized as a fluorophore due to its strong fluorescence properties, making it suitable for various applications in biological and chemical research.
6-JOE exhibits excitation and emission maxima at approximately 522 nm and 550 nm, respectively, which are red-shifted compared to traditional fluorescein dyes . Its stability and reactivity with amines make it a valuable tool in labeling and detection assays, particularly in automated DNA sequencing and other biotechnological applications.
The reactivity of 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein is primarily attributed to its succinimidyl ester form, which is highly reactive towards primary amines. This allows for the formation of stable amide bonds, facilitating the conjugation of the dye to various biomolecules such as proteins, peptides, and nucleotides .
In aqueous environments, the compound can undergo hydrolysis of the succinimidyl ester group, leading to the formation of the carboxylic acid derivative. This transformation can affect its fluorescence properties and reactivity profile.
6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein is predominantly employed in biological assays due to its fluorescent characteristics. It has been widely used for labeling nucleotides in automated DNA sequencing processes . The compound's ability to emit fluorescence upon excitation makes it suitable for applications in fluorescence microscopy and flow cytometry.
Research indicates that the compound may also exhibit low cytotoxicity when used at appropriate concentrations, allowing for its application in live-cell imaging studies without significantly affecting cellular viability .
The synthesis of 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein typically involves several steps:
Alternative methods may involve modifications to these steps or variations in reaction conditions to optimize yield and purity .
The primary applications of 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein include:
Interaction studies involving 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein often focus on its binding affinity with different biomolecules. These studies typically assess how effectively the dye conjugates with proteins or nucleic acids and how these interactions influence its fluorescent properties.
Research has shown that the presence of amine groups on target biomolecules significantly enhances the efficiency of conjugation with this dye. Additionally, studies examining quenching effects can provide insights into how environmental factors or molecular interactions impact fluorescence intensity .
Several compounds share structural similarities with 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein. These include:
Compound Name | Structure Features | Unique Properties |
---|---|---|
6-Carboxyfluorescein | No chlorine substituents | Higher fluorescence intensity |
6-Carboxyrhodamine 6G | Contains rhodamine structure | Emission maxima at longer wavelengths |
6-Carboxytetramethylrhodamine | Contains tetramethyl groups | Enhanced brightness but higher photobleaching |
6-Hexachlorofluorescein | More chlorine substituents | Broader absorption spectrum |
The uniqueness of 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein lies in its specific combination of halogen substitutions and methoxy groups, which provide distinct optical properties that are advantageous for particular applications such as automated DNA sequencing and fluorescent labeling .
The synthesis of 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein has its foundations in classical fluorescein synthetic methodology, primarily based on the Friedel-Crafts acylation reaction developed by Adolf von Baeyer in 1871 [1] [2]. Traditional approaches involve the condensation of substituted resorcinol derivatives with phthalic anhydride or its derivatives under acidic conditions.
The classical synthesis utilizes zinc chloride or aluminum chloride as Lewis acid catalysts, operating at elevated temperatures between 160-180°C [3]. Under these conditions, the reaction proceeds through electrophilic aromatic substitution, where the hydroxyl groups of resorcinol act as nucleophiles attacking the electrophilic carbonyl carbon of phthalic anhydride [2] [4]. The mechanism involves two sequential Friedel-Crafts acylations followed by cyclization and esterification to form the final xanthene structure [5] [6].
However, traditional methods suffer from several limitations including high reaction temperatures leading to thermal decomposition, extensive byproduct formation, and poor yields typically ranging from 10-20% [3]. The high temperature requirements also result in significant material loss through sublimation, making these methods unsuitable for large-scale production [3].
The modern synthesis of 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein follows an improved synthetic route beginning with isovanillin as the key starting material [7]. The synthetic pathway involves several critical intermediates:
Primary Starting Material: Isovanillin (CAS: 121-33-5) serves as the fundamental building block, providing the methoxy-substituted aromatic framework required for the final product [7].
Key Intermediates: The synthesis proceeds through 2-chloroisovanillin (CAS: 19463-48-0), obtained via selective chlorination with chlorine gas in chloroform, achieving a 78% yield [7]. This intermediate is subsequently converted to 2-chloro-4-methoxyresorcinol (CAS: 2761-24-2), the critical resorcinol derivative required for the final condensation step [7].
Modern synthetic approaches have revolutionized the preparation of 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein through significant improvements in reaction conditions and catalytic systems.
Chlorination Step: The initial chlorination of isovanillin employs chlorine gas in chloroform at room temperature for 2.5 hours [7]. This electrophilic aromatic substitution proceeds selectively at the position ortho to the hydroxyl group, facilitated by the activating effect of the phenolic oxygen.
Oxidation and Hydrolysis: A critical innovation involves the use of hydrogen peroxide with catalytic selenium dioxide for the oxidation of 2-chloroisovanillin to the corresponding formate ester [7]. This procedure operates at room temperature for 48 hours, followed by acid-catalyzed methanolysis in methanolic hydrogen chloride solution. The combined oxidation-hydrolysis sequence achieves an impressive 84% yield, representing a four-fold improvement over previous methods [7].
Key Condensation Reaction: The pivotal condensation between 2-chloro-4-methoxyresorcinol and trimellitic anhydride represents the most significant advancement in the synthetic methodology. The breakthrough involves using tin(IV) chloride in combination with methanesulfonic acid at 40°C for 6 hours [7]. This represents a dramatic reduction from the traditional 160°C reaction temperature, effectively minimizing byproduct formation and thermal decomposition.
The mechanism proceeds through Lewis acid activation of the anhydride, followed by nucleophilic attack from the resorcinol derivative. The lower reaction temperature preserves the integrity of sensitive functional groups while maintaining high reaction efficiency, achieving a 61% isolated yield [7].
Several critical strategies have been implemented to optimize the overall synthetic yield:
Lewis Acid Catalyst Optimization: The replacement of traditional zinc chloride with tin(IV) chloride in methanesulfonic acid medium has proven pivotal [7]. This catalyst system enables the reaction to proceed efficiently at 40°C rather than 160°C, dramatically reducing byproduct formation and increasing the isolated yield to 61% compared to previous yields of approximately 4% [7].
Temperature Control: Maintaining reaction temperatures at 40°C prevents thermal decomposition of sensitive intermediates and the final product [7]. This temperature control is particularly critical during the condensation step where higher temperatures lead to extensive byproduct formation.
Solvent System Optimization: Methanesulfonic acid serves dual roles as both solvent and acid catalyst, providing optimal solubility for reactants while maintaining the acidic environment necessary for the condensation reaction [7]. This eliminates the need for additional solvents and simplifies workup procedures.
Reaction Time Optimization: The 6-hour reaction time represents an optimal balance between reaction completion and minimal byproduct formation [7]. Shorter reaction times result in incomplete conversion, while longer times increase unwanted side reactions.
One-Pot Procedures: The combination of oxidation and hydrolysis steps into a single operation eliminates isolation of unstable intermediates and reduces overall reaction time [7]. This approach increases efficiency while maintaining high yields.
The cumulative effect of these optimization strategies results in an overall yield of 40% from isovanillin to the final product [7], representing a ten-fold improvement over literature methods.
The separation of 5- and 6-carboxyfluorescein isomers represents a critical challenge in fluorescein chemistry, requiring sophisticated chromatographic techniques to achieve preparative-scale resolution.
Column Chromatography on Silica Gel: The most practical approach for preparative-scale separation utilizes silica gel column chromatography with toluene-based mobile phases [8] [9]. The separation exploits subtle differences in polarity between the 5- and 6-isomers, with the 6-isomer typically showing higher retention due to different hydrogen bonding patterns.
For 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein derivatives, optimal separation is achieved using protected forms such as pentafluorophenyl esters of 3',6'-O-bis(cyclohexylcarbonyl) derivatives [7] [9]. The cyclohexylcarbonyl protecting groups enhance chromatographic resolution compared to traditional pivaloyl protection, enabling separation on multi-gram scales using toluene as the primary eluent [7].
High-Performance Liquid Chromatography: Analytical and preparative HPLC methods using C18 reversed-phase columns provide excellent resolution for isomer separation [10] [11]. Gradient elution with acetonitrile-water systems enables baseline separation of 5- and 6-isomers, with typical retention time differences of 2-5 minutes under optimized conditions.
Supercritical Fluid Chromatography: Recent advances in SFC technology have demonstrated superior separation efficiency for fluorescein isomers [10]. Using supercritical carbon dioxide with methanol modifier, SFC provides enhanced selectivity and reduced analysis time compared to conventional HPLC methods.
Fractional Crystallization: For large-scale applications, fractional crystallization from methanol-hexane or ethanol-hexane mixtures provides a cost-effective separation method [12] [9]. The 5-isomer preferentially crystallizes from ethanol-hexanes, while the 6-isomer shows preferential crystallization from methanol-hexanes, enabling separation based on differential solubility.
Comprehensive analytical characterization throughout the synthetic sequence ensures product identity, purity, and structural confirmation at each critical step.
Nuclear Magnetic Resonance Spectroscopy: 1H NMR spectroscopy provides definitive structural confirmation and isomer identification [7] [13]. For 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein diammonium salt, characteristic signals include δ 8.16 (dd, 1H, J4,5 = 8.1 Hz, H-5), δ 8.12 (d, 1H, J4,5 = 8.1 Hz, H-4), and δ 7.81 (d, 1H, H-7) in DMSO-d6 [7]. The coupling patterns and chemical shifts enable unambiguous assignment of the 6-isomer versus the 5-isomer.
13C NMR spectroscopy confirms the carbon framework and functional group positions [7] [13]. Key carbonyl resonances appear around δ 167-172 ppm for ester and amide carbons, while aromatic carbons show characteristic patterns in the δ 115-145 ppm region.
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRMS-ESI) provides exact molecular weight determination and elemental composition confirmation [7] [14]. For the target compound, the expected molecular ion appears at m/z 505.26 for [M+H]+, with isotope patterns confirming the presence of two chlorine atoms.
Infrared Spectroscopy: FTIR spectroscopy identifies key functional groups throughout the synthesis [15] [16]. Characteristic carbonyl stretches appear at 1640-1680 cm⁻¹ for the lactone and carboxylic acid functionalities, while aromatic C=C stretches appear at 1450-1600 cm⁻¹. The broad O-H stretch of carboxylic acid groups appears at 2500-3300 cm⁻¹.
UV-Visible Spectroscopy: Electronic absorption spectroscopy monitors the development of the extended π-conjugated system [13] [14]. The target compound shows characteristic absorption maxima around 522-529 nm, with extinction coefficients typically exceeding 80,000 M⁻¹cm⁻¹, confirming the formation of the xanthene chromophore.
Fluorescence Spectroscopy: Emission spectroscopy provides critical photophysical characterization [7] [13]. 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein exhibits emission maxima around 550-561 nm with quantum yields of 0.69-0.76 in buffered aqueous solution at pH 8.5 [7]. These values confirm the successful synthesis of a highly fluorescent product suitable for biological applications.
Thin-Layer Chromatography: TLC analysis using silica gel plates provides rapid monitoring of reaction progress and product purity [7]. The 6-isomer shows Rf = 0.27 compared to Rf = 0.14 for the 5-isomer in triethylamine-methanol-chloroform (1:5:14 v/v/v) [7], enabling straightforward reaction monitoring.
Melting Point Determination: Melting points provide additional purity assessment and identity confirmation [7]. The intermediate 2-chloro-4-methoxyresorcinol shows mp 76-77°C, consistent with literature values and confirming successful synthesis.